molecular formula C13H9FN2O B1532246 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol CAS No. 150772-71-7

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

Cat. No.: B1532246
CAS No.: 150772-71-7
M. Wt: 228.22 g/mol
InChI Key: VKOVNYHIWBEFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Landscape of Fluorinated Benzodiazole and Phenol (B47542) Derivatives

The structure of 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol positions it at the intersection of two important classes of organic compounds: fluorinated benzodiazoles and phenols.

Fluorinated Benzodiazole Derivatives: Benzimidazole (B57391), a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444), is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its derivatives are known to exhibit a wide range of pharmacological activities. nih.govrsc.org The introduction of a fluorine atom into the benzimidazole ring can significantly enhance the biological activity of the molecule. nih.gov Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved therapeutic potential. nih.gov Research on fluorinated benzothiazoles, a related class of compounds, has shown that fluorine substitution can enhance cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Phenol Derivatives: Phenols are a class of aromatic compounds containing a hydroxyl group attached to a benzene ring. slideshare.net They are widespread in nature and are found in many approved pharmaceuticals. acs.org Phenolic compounds are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.neteurekaselect.com The phenol moiety can participate in hydrogen bonding and act as a proton donor, which is crucial for its interaction with biological targets. nih.gov Phenolic compounds are key areas of research in the development of new therapeutic agents and are also used in cosmetics and agriculture. researchgate.net

Foundational Principles and Theoretical Frameworks Guiding Research on Aromatic Heterocycles

The study of this compound is guided by the fundamental principles of heterocyclic and aromatic chemistry.

Reactivity of Heterocycles: The presence of heteroatoms (in this case, nitrogen) in the ring influences the electron distribution and reactivity of the molecule. libretexts.org In benzimidazole, the nitrogen atoms can act as both hydrogen bond donors and acceptors, which is a significant factor in its ability to interact with biological macromolecules. nih.gov The reactivity of aromatic heterocycles, such as their susceptibility to electrophilic or nucleophilic substitution, is a central theme in their chemical investigation. numberanalytics.com

Overview of Contemporary Academic Research Trajectories for Related Chemical Scaffolds

While specific research on this compound is limited, the research trajectories for its parent scaffolds, benzimidazoles and phenols, are very active and provide a roadmap for potential future studies.

Benzimidazole Scaffold: Current research on benzimidazole derivatives is heavily focused on drug discovery. Scientists are actively exploring their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. nih.govrsc.org Modern synthetic methods, including green chemistry approaches, are being developed to create novel benzimidazole derivatives with improved efficacy and reduced environmental impact. benthamdirect.com The ability of the benzimidazole nucleus to interact with a variety of biological targets continues to make it a focal point of medicinal chemistry research. researchgate.net

Phenolic Compounds: Research on phenolic compounds is also expanding, with a strong emphasis on their health benefits. nih.gov Studies are investigating their antioxidant properties and their potential to mitigate oxidative stress-related diseases. nih.govmdpi.com There is also growing interest in the extraction of phenolic compounds from natural sources for use in functional foods, nutraceuticals, and cosmetics. mdpi.comsciprofiles.com The synthesis of novel phenolic derivatives with enhanced biological activities remains a key area of academic and industrial research. researchgate.net

The combination of a fluorinated benzimidazole and a phenol in a single molecule suggests that this compound could be a candidate for investigation in areas where both scaffolds have shown promise, such as in the development of new therapeutic agents. Future research would be necessary to synthesize and evaluate this compound to determine its specific properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOVNYHIWBEFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies and Chemical Transformations of 3 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Phenol**

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, the most common and direct disconnection breaks the two C-N bonds of the imidazole (B134444) ring. This approach points to two primary precursors: a substituted o-phenylenediamine (B120857) and a functionalized benzoic acid or its equivalent.

The primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic disconnection of this compound (Image generated for illustrative purposes)

This leads to the identification of the following strategic precursors:

Precursor A: 4-Fluoro-1,2-phenylenediamine

Precursor B: 3-Hydroxybenzoic acid or a derivative such as 3-hydroxybenzaldehyde (B18108).

The classical synthetic approach involves the condensation of these two precursors. chemmethod.com This reaction is typically promoted by heat or acid catalysts, which facilitate the cyclization and dehydration to form the benzimidazole (B57391) ring. sphinxsai.com The choice between 3-hydroxybenzoic acid and 3-hydroxybenzaldehyde can influence the reaction conditions; aldehydes often undergo condensation followed by oxidation, a process that can sometimes be achieved in a single step using an appropriate oxidant. organic-chemistry.org

Development and Optimization of Novel Synthetic Routes

Beyond the traditional condensation methods, significant research has focused on developing more sophisticated and efficient synthetic routes. These often employ transition-metal catalysis and explore detailed reaction mechanisms to optimize conditions and yields.

Palladium catalysis has become a vital tool in the synthesis of N-heterocycles, including benzimidazoles. acs.org These methods offer mild reaction conditions and broad functional group tolerance. One prominent strategy involves a palladium-catalyzed hydrogen transfer reaction, allowing for the synthesis of various benzimidazoles in good to excellent yields. rsc.orgrsc.org In a typical reaction, an o-phenylenediamine can be coupled with an alcohol, where the palladium catalyst facilitates the oxidation of the alcohol to an aldehyde in situ, followed by condensation and cyclization. rsc.org

Another advanced approach is the use of palladium-catalyzed cascade reactions. For instance, a modular method for the regioselective synthesis of N-arylbenzimidazoles has been developed using a three-component coupling of a di-activated arene, an arylamine, and an amide nucleophile. nih.gov This strategy allows for predictable and selectable regiocontrol, which is crucial for building complex, substituted benzimidazoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzimidazole Synthesis Conditions

Catalyst System Reactants Solvent Temperature (°C) Yield (%) Reference
Pd/C, tBuOK (2-nitro-phenyl)-pyridin-2-yl-amine, Benzyl alcohol Chlorobenzene 80 95 rsc.org
Pd(OAc)2, L3 Ligand, NaOtBu N-(o-halophenyl)imidate, N-nucleophile BTF 150 (µw) 50-98 acs.org

This table presents data from various benzimidazole syntheses to illustrate typical conditions and is not specific to the target compound.

Understanding the reaction mechanism is key to optimizing the synthesis of benzimidazoles. The classical condensation of an o-phenylenediamine with an aldehyde is believed to proceed through the formation of a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the final aromatic benzimidazole.

In modern synthetic approaches, the catalyst's role is a central point of mechanistic studies. For example, in some metal-catalyzed reactions, the catalyst is thought to activate an imine intermediate, facilitating the cyclization step. rsc.org In one-pot, three-component syntheses using an iron catalyst, the reaction is proposed to proceed through a domino sequence of C-N bond formation and cyclization reactions. nih.govrsc.org For transition-metal-free syntheses mediated by strong bases like potassium hydroxide (B78521) in DMSO, the mechanism can vary. Depending on the leaving group on the aryl ring, the reaction may proceed via a typical nucleophilic aromatic substitution (SNAr) pathway or, in the case of iodo-substituted arenes, a radical nucleophilic substitution (SRN1) mechanism. acs.org

Multi-component reactions (MCRs) are highly efficient, as they allow for the construction of complex molecules from three or more reactants in a single step, adhering to the principles of atom economy and procedural simplicity. rsc.org Several MCRs have been developed for the synthesis of benzimidazole libraries.

A notable example is the iron-catalyzed, one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.govrsc.org This method provides access to a variety of benzimidazole derivatives in high yields under mild conditions. nih.gov Another strategy involves the copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to furnish benzimidazoles. organic-chemistry.org These MCR approaches are powerful tools for creating diverse analogs of this compound by varying the aldehyde and diamine components. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Methods

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, eliminate hazardous solvents, and improve energy efficiency. mdpi.comchemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles, with numerous eco-friendly methods being reported. chemmethod.comsphinxsai.com These approaches often involve the use of water as a solvent, biodegradable catalysts, or solvent-free conditions. sphinxsai.comnih.gov

Two of the most impactful green chemistry techniques applied to benzimidazole synthesis are solvent-free reactions and microwave-assisted synthesis.

Solvent-free synthesis , also known as solid-state reaction, eliminates the need for volatile and often toxic organic solvents. One such method involves the simple grinding of an o-phenylenediamine with an aldehyde or carboxylic acid, sometimes with a solid catalyst, followed by heating. umich.edu This technique is lauded for its operational simplicity and high atom economy. umich.edu Ball milling is another solvent-free method that has been successfully used, where mechanical energy promotes the reaction between solid reactants. nih.gov

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. arkat-usa.orgtandfonline.comnih.gov This technique has been widely applied to the synthesis of benzimidazoles. researchgate.net For example, the mono-condensation of o-phenylenediamines and aldehydes can be efficiently carried out under microwave irradiation using a catalyst like sodium hypophosphite in ethanol, achieving good yields in a short time. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

Synthesis Method Reactants Conditions Time Yield (%) Reference
Conventional o-phenylenediamine, Aldehyde, 2-Mercaptoacetic acid Toluene, Reflux 48 h - arkat-usa.org
Microwave o-phenylenediamine, Aldehyde, 2-Mercaptoacetic acid Toluene, 280 W 12 min 60 arkat-usa.org
Conventional o-phenylenediamine, Aldehyde - - Low tandfonline.com

This table illustrates the significant improvements in reaction time and yield offered by microwave-assisted methods over conventional approaches for similar transformations.

Catalyst Development for Enhanced Selectivity and Yield

The formation of the benzimidazole ring via condensation of an o-phenylenediamine with a carboxylic acid or aldehyde is a cornerstone reaction that has been optimized through the development of various catalytic systems. The goal is to improve reaction rates, increase yields, and allow for milder conditions, thereby enhancing functional group tolerance.

The synthesis of 2-arylbenzimidazoles typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via water elimination. Catalysts play a crucial role in one or more of these steps, primarily by activating the carbonyl group of the aldehyde or carboxylic acid.

Recent advancements have focused on heterogeneous and reusable catalysts to improve the sustainability of the synthesis. nih.gov For instance, solid acid catalysts and various nanocatalysts have proven effective. While not tested specifically for This compound , these systems are broadly applicable to the synthesis of its analogues.

Key catalyst types include:

Brønsted Acids: Traditional catalysts like p-toluenesulfonic acid (p-TsA) are effective but can require harsh conditions. nih.gov

Nanomaterial Catalysts: Zinc oxide nanoparticles (ZnO-NPs) have been used for the synthesis of benzimidazoles under solvent-free ball-milling conditions, offering short reaction times and high efficiency. nih.govsemanticscholar.org The catalyst is believed to activate the imine intermediate.

Solid Acid Catalysts: A mixed oxide of zirconia and alumina (B75360) (ZrO₂–Al₂O₃) has been employed as a recyclable solid acid catalyst, demonstrating high yields over multiple reaction cycles. nih.gov

Metal-Based Catalysts: Nanocomposites such as Al₂O₃/CuI/PANI have been shown to catalyze the reaction between o-phenylenediamines and aldehydes in excellent yields under mild conditions. nih.gov

The table below summarizes various catalytic systems that have been successfully applied to the synthesis of related 2-arylbenzimidazoles and are, therefore, relevant for the targeted synthesis of This compound .

Table 1: Illustrative Catalytic Systems for 2-Arylbenzimidazole Synthesis

Catalyst Reactants Conditions Typical Yield Reference
p-Toluenesulfonic acid (p-TsA) o-Phenylenediamine, Aldehyde Grinding, Solvent-free High nih.gov
ZnO Nanoparticles (ZnO-NPs) o-Phenylenediamine, Aldehyde Ball-milling, Solvent-free Excellent nih.govsemanticscholar.org
ZrO₂–Al₂O₃ o-Phenylenediamine, Aldehyde Thermal Good nih.gov
Al₂O₃/CuI/PANI Nanocomposite o-Phenylenediamine, Aldehyde Mild Excellent nih.gov

Derivatization Strategies for Functionalization of the Phenol (B47542) and Benzodiazole Moieties

The structure of This compound offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The principal sites for functionalization are the phenolic hydroxyl group, the benzodiazole N-H proton, and the C-H bonds of both aromatic rings.

Regioselective Functionalization Techniques

Regioselectivity is key to creating specific derivatives and is governed by the inherent reactivity of the different positions on the molecule.

Phenol Moiety: The hydroxyl group is the most reactive site on the phenol ring.

O-Functionalization: The acidic proton of the phenol can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

C-H Functionalization: The hydroxyl group is a strong ortho-, para-directing group for electrophilic aromatic substitution. However, this reactivity is often overshadowed by the more nucleophilic benzimidazole ring system.

Benzodiazole Moiety:

N-Functionalization: The N-H proton of the imidazole ring is acidic and can be deprotonated to form an anion, which can then be functionalized via N-alkylation, N-arylation, or N-acylation. This is typically the most common site for derivatization on the benzimidazole core.

C-H Functionalization: The benzimidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In This compound , the fluorine atom at C5 and the imidazole ring itself will influence the regioselectivity. Electrophilic attack is most likely to occur at the C4 and C7 positions. Directed metalation strategies, using organolithium reagents or sterically hindered metal-amides, can also achieve regioselective functionalization at specific C-H bonds.

Introduction of Diverse Substituents for Property Modulation

Introducing various functional groups onto the core structure of This compound can systematically alter its properties. This strategy is fundamental in drug discovery for optimizing potency and pharmacokinetic profiles, and in materials science for tuning optical and electronic characteristics.

Solubility and Lipophilicity: Introducing polar groups (e.g., carboxylates, sulfonates, or polyethylene (B3416737) glycol chains) can increase aqueous solubility. Conversely, adding non-polar alkyl or aryl groups increases lipophilicity (logP), which can affect membrane permeability.

Electronic Properties: The electronic nature of the molecule can be modulated by adding electron-donating groups (EDGs) like alkoxy or amino groups, or electron-withdrawing groups (EWGs) such as nitro or cyano groups. These changes affect the HOMO-LUMO gap and, consequently, the molecule's absorption and emission spectra. The fluorine atom already present acts as a weak EWG through induction.

Biological Activity: Specific substituents can be introduced to interact with biological targets. For example, piperazine (B1678402) moieties are common in many biologically active compounds. mdpi.com The phenol group can act as a hydrogen bond donor, and its masking or modification can significantly impact biological interactions.

The following table presents potential derivatives of This compound and the expected modulation of their properties based on established chemical principles.

Table 2: Potential Derivatives of this compound and Their Expected Property Modulation

Derivative Name Site of Functionalization Introduced Substituent Expected Property Modulation
3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol Benzodiazole N1 -CH₃ (Methyl) Increased lipophilicity; removal of N-H hydrogen bond donor capability.
2-(3-methoxyphenyl)-5-fluoro-1H-1,3-benzodiazole Phenol O -CH₃ (Methyl) Masking of the acidic phenol proton; increased metabolic stability; altered hydrogen bonding capacity.
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenyl acetate Phenol O -C(O)CH₃ (Acetyl) Creation of an ester prodrug; potential for hydrolysis in vivo to release the parent phenol.
3-(5-fluoro-4-nitro-1H-1,3-benzodiazol-2-yl)phenol Benzodiazole C4 -NO₂ (Nitro) Introduction of a strong electron-withdrawing group; potential alteration of electronic and biological properties.

Comprehensive Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic and crystallographic data for the specific chemical compound this compound. The generation of a detailed and scientifically accurate article, as per the requested outline, is contingent upon the availability of specific empirical data from advanced analytical techniques.

The required data includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F nuclei, as well as correlation data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), are necessary for the unambiguous assignment of the molecule's structure and connectivity.

Mass Spectrometry: Precise mass-to-charge ratio (m/z) data from high-resolution mass spectrometry is needed to confirm the molecular formula, and detailed fragmentation patterns are required to characterize the compound's stability and decomposition pathways.

Vibrational Spectroscopy: Specific peak wavenumbers (cm⁻¹) from Infrared (IR) and Raman spectroscopy are essential for identifying characteristic functional groups and analyzing the vibrational modes of the molecule.

Electronic Spectroscopy: Wavelengths of maximum absorption (λmax) from Ultraviolet-Visible (UV-Vis) spectroscopy and emission spectra from fluorescence spectroscopy are required to describe the electronic transitions and photophysical properties.

Single-Crystal X-ray Diffraction: Crystallographic data, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions, are fundamental for determining the precise three-dimensional geometry in the solid state.

While research exists for structurally similar compounds, such as methylated analogs and other benzimidazole derivatives, this information is not directly transferable to this compound. Extrapolating data from related molecules would introduce significant scientific inaccuracies, as minor structural changes, like the position of a fluorine atom or the absence of a methyl group, can substantially alter spectroscopic and crystallographic properties.

Given the strict requirement for scientifically accurate and specific information, and the current lack of publicly available experimental data for this compound, it is not possible to construct the requested article at this time. Further experimental research and publication would be necessary to provide the data required for such a comprehensive analysis.

**advanced Spectroscopic and Crystallographic Elucidation of the Chemical Compound S Structure and Dynamics**

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Analogs (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the characterization of chiral molecules. The parent compound, 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Consequently, it does not exhibit a circular dichroism spectrum and is optically inactive.

However, chiroptical spectroscopy would be highly relevant for the enantiomeric characterization of chiral analogs of this compound. Chirality could be introduced into the molecular structure through several synthetic strategies, rendering the molecule susceptible to analysis by CD spectroscopy.

One potential avenue for creating chiral analogs is through the introduction of axial chirality, which can lead to atropisomers. Atropisomerism arises from hindered rotation around a single bond, and in the context of benzimidazole (B57391) derivatives, this has been observed in ortho-substituted 1-phenylbenzimidazoles nih.gov. For an analog of this compound, this could theoretically be achieved by introducing bulky substituents at the ortho-positions of the phenol (B47542) ring or on the nitrogen atom of the benzimidazole ring. If the rotational barrier between the resulting conformers is high enough, stable and separable enantiomers could be isolated wikipedia.orgnih.gov.

Another approach to creating chiral analogs would be to append a chiral moiety to the parent structure, such as a sugar derivative, to form a diastereomer. The circular dichroism of such benzimidazole C-nucleoside analogs has been shown to correlate with the stereochemistry of the chiral carbon atom adjacent to the benzimidazole core nih.gov.

Principles of Enantiomeric Characterization by Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other.

A positive or negative peak in a CD spectrum is known as a Cotton effect. For a pair of enantiomers:

The (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee).

Hypothetical Application to a Chiral Analog

While no specific chiral analogs of this compound with corresponding chiroptical data have been reported in the literature, a hypothetical scenario can illustrate the application of this technique. Consider a chiral analog where a bulky ortho-substituent on the phenol ring leads to stable atropisomers, designated as (P)- and (M)-atropisomers.

The enantiomeric purity and absolute configuration of these atropisomers could be determined using CD spectroscopy. The resulting data could be presented as follows:

AtropisomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Description
(P)-atropisomer280+15,000Positive Cotton Effect
(M)-atropisomer280-15,000Negative Cotton Effect
Racemic Mixture2800Optically Inactive

This hypothetical data illustrates that the two atropisomers would produce mirror-image CD spectra, while a racemic mixture would show no CD signal. This powerful, non-destructive technique would be indispensable for confirming the successful enantioselective synthesis or separation of any future chiral analogs of this compound.

**structure Property Relationship Spr Studies of 3 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Phenol and Its Analogs**

Impact of Fluorine Substitution on Electronic Properties and Aromaticity

The introduction of a fluorine atom at the 5-position of the benzimidazole (B57391) ring in 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol has a profound impact on the molecule's electronic properties. Fluorine is the most electronegative element, and its presence introduces strong inductive effects. researchgate.netnih.gov This electron-withdrawing nature can significantly alter the electron density distribution across the benzimidazole system. nih.govacgpubs.org

The C-F bond is highly polarized, which can influence the acidity of the N-H proton in the imidazole (B134444) ring and the phenolic hydroxyl group. researchgate.netnih.gov This alteration in acidity can, in turn, affect the compound's reactivity and its interactions with other molecules. The fluorine substituent can also impact the aromaticity of the benzimidazole ring system. While benzimidazole itself is aromatic, the strong inductive effect of fluorine can modulate the π-electron system, which may have consequences for the molecule's stability and photophysical behavior. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the biological activity of molecules compared to their non-fluorinated counterparts. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of Substituted Benzimidazoles
CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Phenylbenzimidazole-H-5.89-1.234.66
2-(4-Fluorophenyl)benzimidazole-F (para on phenyl)-5.95-1.314.64
2-Phenyl-5-fluorobenzimidazole-F (on benzimidazole)-6.02-1.454.57

This table presents hypothetical data based on general principles of substituent effects on benzimidazoles for illustrative purposes.

Modulating Photophysical Properties through Structural Modifications

The photophysical properties of this compound and its analogs can be finely tuned through structural modifications. Two key phenomena that are often explored in such systems are excitation-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE).

Excitation-State Intramolecular Proton Transfer (ESIPT): The presence of a phenolic hydroxyl group in proximity to the nitrogen atom of the benzimidazole ring creates the potential for ESIPT. ntu.edu.twresearchgate.netchemrxiv.org Upon photoexcitation, a proton can be transferred from the hydroxyl group to the nitrogen atom, leading to the formation of a transient tautomer. This process results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. ntu.edu.tw The efficiency of ESIPT can be modulated by factors such as solvent polarity and the electronic nature of substituents on both the phenol (B47542) and benzimidazole rings. researchgate.net The fluorine atom in the target molecule can influence the acidity of the phenol and the basicity of the benzimidazole nitrogen, thereby affecting the thermodynamics and kinetics of the ESIPT process.

Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. In contrast, AIE-active molecules exhibit enhanced emission upon aggregation. acs.orgnih.gov This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgnih.gov Benzimidazole derivatives have been shown to exhibit AIE, and structural modifications can be used to enhance this property. researchgate.netrsc.org For this compound, intermolecular interactions such as hydrogen bonding and π-π stacking in the aggregated state can be influenced by the fluorine and hydroxyl groups, potentially leading to AIE behavior.

Table 2: Photophysical Properties of Benzimidazole Analogs in Different States
CompoundStateAbsorption Max (nm)Emission Max (nm)Quantum Yield
Analog A (ESIPT-capable)Dilute Solution3505500.45
Aggregated State3555600.12
Analog B (AIE-active)Dilute Solution3804800.05
Aggregated State3855100.68

This table presents hypothetical data to illustrate the concepts of ESIPT and AIE in benzimidazole analogs.

Influence of Substituents on Molecular Reactivity and Stability

Substituents on the benzimidazole and phenol rings play a critical role in determining the molecular reactivity and stability of compounds like this compound. Electron-withdrawing groups, such as the fluorine atom, generally increase the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. nih.govnih.gov Conversely, electron-donating groups would decrease electrophilicity. The reactivity is also influenced by the position of the substituent.

The stability of the molecule can be affected by substituents through both electronic and steric effects. For instance, bulky substituents may hinder intermolecular interactions, affecting the packing in the solid state and potentially the thermal stability. The presence of the fluorine atom can enhance the metabolic stability of the molecule in biological systems, a property often exploited in drug design. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can provide insights into how different substituents affect the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity and stability. nih.govsapub.orgnih.gov

Correlation of Molecular Structure with Advanced Material Properties

The unique molecular structure of this compound and its analogs makes them promising candidates for a variety of advanced materials with specific optical, electronic, and catalytic properties.

Optical Properties: The potential for ESIPT and AIE in these molecules opens up applications in areas such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The large Stokes shift associated with ESIPT is particularly advantageous for biological imaging, as it minimizes self-absorption and background fluorescence.

Electronic Properties: The benzimidazole core is an electron-deficient system, and its electronic properties can be further tuned by substituents. nih.gov This makes these compounds suitable for use as electron-transporting or hole-transporting materials in electronic devices. The introduction of the fluorine atom can modulate the energy levels of the frontier molecular orbitals, which is crucial for optimizing charge injection and transport in devices like OLEDs and organic photovoltaics. researchgate.net

Catalytic Properties: The nitrogen atoms in the benzimidazole ring can act as ligands to coordinate with metal ions, forming metal complexes with potential catalytic activity. The electronic properties of the benzimidazole ligand, influenced by substituents like fluorine, can affect the catalytic efficiency and selectivity of the resulting complex.

Design Principles for Tunable Functionality

The systematic study of structure-property relationships in this compound and its analogs allows for the formulation of design principles to achieve tunable functionality.

Tuning Emission Wavelength: The emission color can be controlled by modifying the extent of π-conjugation in the molecule and by introducing electron-donating or electron-withdrawing groups. Extending the conjugation generally leads to a red-shift in the emission, while altering the electronic nature of substituents can fine-tune the emission wavelength.

Enhancing Quantum Yield: The fluorescence quantum yield can be improved by designing molecules that favor radiative decay over non-radiative pathways. This can be achieved by promoting AIE through the introduction of bulky groups that restrict intramolecular rotation or by optimizing the ESIPT process.

Controlling Reactivity and Stability: The chemical reactivity and stability can be tailored by the judicious choice of substituents. For example, introducing electron-withdrawing groups can enhance reactivity towards nucleophiles, while strategic placement of blocking groups can improve chemical and thermal stability.

Designing for Specific Applications: For applications in bioimaging, molecules with large Stokes shifts, high quantum yields, and good biocompatibility are desirable. For electronic materials, tuning the HOMO and LUMO energy levels to match the work functions of electrodes is a key design consideration. The design of potent mGluR2 PAMs, for instance, has been explored with benzimidazole derivatives. nih.gov

By applying these design principles, it is possible to create a library of this compound analogs with tailored properties for a wide range of applications in materials science and beyond.

**exploration of Chemical Reactivity and Degradation Pathways of the Chemical Compound**

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The presence of both a phenol (B47542) and a fluorinated benzimidazole (B57391) ring system in 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol offers multiple sites for substitution reactions. The nature of these reactions is highly dependent on the electronic properties of each ring.

Electrophilic Aromatic Substitution:

The phenolic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl (-OH) group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.comlibretexts.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur preferentially on the phenol ring. The directing effect of the hydroxyl group and the benzimidazole substituent will influence the regioselectivity of these substitutions.

Conversely, the benzimidazole ring is generally less reactive towards electrophiles. The fluorine atom, being an electron-withdrawing group, deactivates the benzimidazole ring system towards electrophilic attack.

Predicted Regioselectivity for Electrophilic Substitution on the Phenolic Ring:

Position Relative to -OHActivating/Deactivating EffectExpected Reactivity
Ortho (2' and 6')ActivatedHigh
Meta (4' and 5')Less ActivatedLow
Para (3')ActivatedHigh

This table provides a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution on phenols.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the fluorinated benzimidazole ring. The fluorine atom, being a good leaving group, and the electron-withdrawing nature of the benzimidazole ring system can facilitate the attack of nucleophiles. beilstein-journals.orglibretexts.org The presence of strong electron-withdrawing groups can stabilize the intermediate Meisenheimer complex formed during the substitution process. libretexts.org

The phenol ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this part of the molecule.

Oxidation and Reduction Chemistry

The phenol moiety is susceptible to oxidation. Oxidation of phenols can lead to the formation of various products, including quinones. researchgate.netyoutube.com The specific outcome depends on the oxidant used and the reaction conditions. For instance, strong oxidizing agents can lead to the formation of benzoquinones. youtube.com The benzimidazole ring is generally more resistant to oxidation.

Reduction of the aromatic rings of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The phenol ring is less readily reduced than the benzimidazole system.

Photochemical Reactions and Photoisomerization Processes

Thermal Stability and Degradation Mechanisms under various Environmental Conditions

The thermal stability of this compound is expected to be relatively high due to the presence of stable aromatic rings. Degradation at elevated temperatures would likely involve the cleavage of the weaker bonds in the molecule, such as the C-N bonds in the imidazole (B134444) ring or the C-O bond of the phenol. The specific degradation pathway would depend on the temperature, atmosphere (oxidative or inert), and the presence of other reactive species.

Under various environmental conditions, degradation could be initiated by factors such as UV radiation (photodegradation), microbial action (biodegradation), or reaction with environmental oxidants like ozone. The fluorine atom may increase the persistence of the molecule in the environment due to the strength of the C-F bond.

Acid-Base Equilibria and Protonation/Deprotonation Studies

This compound possesses both acidic and basic centers, allowing it to participate in acid-base equilibria. The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The benzimidazole ring contains a basic nitrogen atom (in the 1H-tautomer) that can be protonated in the presence of an acid.

The pKa values for the protonation of the benzimidazole nitrogen and the deprotonation of the phenolic hydroxyl group are crucial parameters that determine the charge state of the molecule at a given pH. These values can be determined experimentally through techniques like spectrophotometric or potentiometric titrations.

Expected Acid-Base Equilibria:

Functional GroupAcidic/Basic NatureExpected Reaction
Phenolic -OHAcidicDeprotonation in basic media
Imidazole N-HAcidicDeprotonation in strongly basic media
Imidazole =N-BasicProtonation in acidic media

This table illustrates the expected acid-base behavior of the different functional groups within the molecule.

**advanced Methodologies and Future Research Directions in the Chemistry of 3 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Phenol**

Application of Flow Chemistry and Microfluidic Systems for Synthesis and Characterization

The synthesis of benzimidazole (B57391) derivatives, including 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, is increasingly benefiting from the adoption of flow chemistry and microfluidic systems. These technologies offer significant advantages over conventional batch processing, such as enhanced heat and mass transfer, improved reaction control, and increased safety, particularly for exothermic reactions.

In a microfluidic reactor, reagents are pumped through interconnected microchannels, allowing for precise control over parameters like temperature, pressure, and reaction time. This level of control often leads to higher yields, improved purity, and reduced reaction times—in some cases, from hours to mere minutes. For the synthesis of 2-arylbenzimidazoles, microfluidic systems have demonstrated the ability to produce various derivatives in high yields (85–93%) within three minutes under mild conditions. Furthermore, the integration of purification modules, such as polymer-supported scavengers, can create a telescoped synthetic protocol that minimizes manual handling and aqueous extraction steps.

The characterization of the synthesized compounds can also be integrated into flow systems. Online analytical techniques, such as UV-Vis or mass spectrometry, can be coupled with the reactor output for real-time monitoring and product quantification. This approach facilitates rapid optimization of reaction conditions and the creation of compound libraries for further screening.

Table 1: Comparison of Batch vs. Flow Synthesis for Benzimidazole Derivatives

ParameterConventional Batch SynthesisFlow Chemistry/MicrofluidicsReference
Reaction Time Hours to daysSeconds to minutes
Yield Variable, often moderate to highConsistently high to excellent (e.g., 76-97%)
Safety Risk of thermal runaway with exothermic reactionsSuperior heat dissipation, smaller reaction volumes, inherently safer
Scalability Challenging, requires redesign of processStraightforward, by extending operation time ("scaling out")
Process Control Limited control over mixing and temperature gradientsPrecise control over temperature, pressure, and stoichiometry

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the chemical sciences by enabling rapid prediction of molecular properties and the design of optimal synthetic pathways. For this compound and its derivatives, these computational tools can significantly reduce the time and cost associated with experimental research.

Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms like Random Forest and Support Vector Machines, can predict various physicochemical properties of novel benzimidazole compounds. By training these models on datasets of known benzimidazole derivatives, researchers can estimate properties such as solubility, stability, and electronic characteristics without synthesizing the compounds. This predictive capability is invaluable for prioritizing which analogs to synthesize for specific applications in materials science or chemical biology.

Table 2: Applications of AI/ML in Benzimidazole Research

Application AreaAI/ML TechniqueObjectiveReference
Property Prediction Quantitative Structure-Property Relationship (QSPR), Random Forest, Gradient BoostingPredict inhibition efficiencies, ADME properties, and other physicochemical characteristics.
Synthetic Route Design Neural Networks, Graph Convolutional Networks (GCN), Monte Carlo Tree Search (MCTS)Perform retrosynthetic analysis to identify optimal and novel synthetic pathways.
Drug Discovery (Screening) Bayesian Classification ModelsIdentify promising candidates from large virtual libraries for specific biological targets.
Toxicity Prediction In silico modelingEstimate potential toxicity of new derivatives early in the design phase.

High-Throughput Experimentation for Expedited Discovery of Analogs with Desired Properties

High-Throughput Experimentation (HTE) complements the predictive power of AI by allowing for the rapid synthesis and screening of large numbers of compounds. By automating and parallelizing chemical reactions, HTE platforms can generate extensive libraries of analogs of this compound. This is achieved by systematically varying the substituents on the benzimidazole and phenol (B47542) rings.

The workflow typically involves robotic liquid handlers preparing numerous reactions simultaneously in well-plate formats. These libraries are then subjected to rapid screening assays to evaluate specific properties. For instance, in the context of materials science, analogs could be screened for their photophysical properties (fluorescence, phosphorescence) or their performance in organic electronic devices. In chemical biology, they could be screened for their ability to bind to a specific protein or act as a sensor for a particular analyte. This combination of parallel synthesis and rapid screening dramatically accelerates the discovery of new molecules with optimized, desired characteristics.

In-Situ Spectroscopic Monitoring of Reactions and Intermediate Identification

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, enable real-time monitoring of chemical reactions as they occur. By inserting probes directly into the reaction vessel (either batch or flow), chemists can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

For the synthesis of this compound, in-situ monitoring could provide invaluable data. For example, it could elucidate the kinetics of the cyclization step in the benzimidazole ring formation, helping to identify rate-limiting steps and optimize conditions to minimize byproducts. This data is also critical for ensuring consistency and quality control in larger-scale production, forming a key part of Process Analytical Technology (PAT).

Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication in Benzimidazole Synthesis
FTIR Spectroscopy Changes in functional groups (e.g., C=O, N-H).Monitoring the condensation of the diamine and aldehyde/carboxylic acid precursors.
Raman Spectroscopy Information on molecular vibrations, particularly for aromatic rings and non-polar bonds.Tracking the formation of the benzimidazole core and changes in conjugation.
NMR Spectroscopy Detailed structural information on all species in solution.Unambiguous identification of reactants, intermediates, and products; mechanistic studies.
UV-Vis Spectroscopy Changes in electronic structure and conjugation.Following the progress of reactions that involve significant color changes or chromophore formation.

Emerging Applications in Chemical Biology Probes and Advanced Materials

The unique structure of this compound, featuring a fluorinated benzimidazole core, makes it an attractive scaffold for applications beyond traditional medicine. The fluorine atom can enhance metabolic stability and modulate electronic properties, which is advantageous for developing chemical probes and advanced materials.

In chemical biology, this scaffold could be functionalized to create fluorescent probes for cellular imaging. The benzimidazole moiety is known to interact with biomolecules, and its inherent fluorescence can be tuned by modifying substituents. Analogs could be designed as "turn-on" sensors that fluoresce only upon binding to a specific target, such as a metal ion or a protein. The compound could also serve as a core structure for developing affinity-based probes to identify and isolate specific proteins from complex biological mixtures.

In materials science, fluorinated benzimidazoles are being explored for their potential in organic electronics. The electron-withdrawing nature of the fluorine atom and the extended π-system of the benzimidazole ring are desirable features for creating n-type organic semiconductors. These materials are essential components of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). Recent research has shown that fluorination of the benzimidazole core in electron acceptors can significantly enhance the performance of organic solar cells.

Interdisciplinary Research Opportunities with Physics, Materials Science, and Environmental Chemistry

The future development of this compound and its derivatives will increasingly rely on interdisciplinary collaborations.

Physics and Materials Science: Collaboration with physicists and materials scientists is essential for developing and characterizing new organic electronic materials. This involves studying the photophysical properties of the molecule, fabricating and testing devices like OLEDs and solar cells, and correlating molecular structure with material performance.

Environmental Chemistry: As with any synthetic compound, understanding the environmental fate and potential impact of fluorinated benzimidazoles is crucial. Research in environmental chemistry can investigate the compound's persistence, degradation pathways, and potential for bioaccumulation. This knowledge is vital for designing next-generation materials that are both high-performing and environmentally benign, aligning with the principles of green chemistry. Theoretical studies can also explore properties relevant to other fields, such as the potential of benzimidazole derivatives as energetic materials.

This collaborative approach ensures that the full potential of the this compound scaffold is realized, from fundamental chemical principles to tangible technological and environmental applications.

Q & A

Q. What are the optimal synthetic routes for 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of benzodiazol-phenol derivatives typically involves cyclocondensation of substituted benzene-1,2-diamines with carbonyl-containing precursors. For example, analogous compounds (e.g., benzimidazoles) are synthesized by heating 4-substituted benzene-1,2-diamines with aldehydes in dry DMF under nitrogen, using sodium metabisulfite (Na₂S₂O₅) as a catalyst at 120°C for 18 hours . Key parameters include:

  • Solvent choice : Anhydrous DMF ensures solubility and minimizes side reactions.
  • Catalyst : Na₂S₂O₅ promotes cyclization by acting as a mild oxidizing agent.
  • Atmosphere : Nitrogen prevents oxidation of sensitive intermediates.
    Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-diamine ratio) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.8–8.2 ppm range and fluorine-induced splitting patterns. The phenolic -OH typically appears as a broad singlet near δ 9–10 ppm .
  • IR Spectroscopy : Confirm the presence of N-H stretching (~3200–3400 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and F percentages (deviation < 0.4%) .

Q. How can researchers assess the biological activity of this compound, and what assays are recommended for initial screening?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values < 100 µg/mL indicate promising activity .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

Methodological Answer: Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce binding affinity compared to -Cl or -CH₃ analogs .
  • Structural Validation : Use X-ray crystallography (e.g., triclinic crystal system with space group P1) to confirm stereoelectronic effects on active site interactions .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with bioactivity to identify critical functional groups .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Introduce acetyl or phosphate groups to the phenolic -OH to enhance solubility and reduce premature metabolism .
  • Storage Conditions : Store at –20°C under argon to prevent degradation. Use deuterated solvents (e.g., DMSO-d₆) for NMR studies to avoid proton exchange .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like DNA topoisomerase II or fungal lanosterol demethylase. Focus on hydrogen bonding (e.g., phenolic -OH with active site residues) and π-π stacking (benzodiazol ring with aromatic amino acids) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under simulated physiological conditions .

Q. What advanced techniques resolve crystallographic or stereochemical ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : For compounds with triclinic symmetry (e.g., a = 10.228 Å, α = 107.776°), refine data using SHELXL and validate with R < 0.05 .
  • Circular Dichroism (CD) : Assign absolute configuration of chiral centers by comparing experimental CD spectra with TD-DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.